molecular formula C13H12O B15364897 2-Benzylcyclohexa-2,4-dienone

2-Benzylcyclohexa-2,4-dienone

Cat. No.: B15364897
M. Wt: 184.23 g/mol
InChI Key: IEHCJBKTYNCMJR-UHFFFAOYSA-N
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Description

2-Benzylcyclohexa-2,4-dienone is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol. It is a derivative of cyclohexadienone with a benzyl group attached to the second carbon atom of the cyclohexadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylcyclohexa-2,4-dienone can be synthesized through several methods, including:

  • Condensation Reactions: : One common method involves the condensation of benzaldehyde with cyclohexanone in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with benzaldehyde to form the desired product.

  • Oxidative Coupling: : Another approach is the oxidative coupling of benzyl alcohol with cyclohexadienone derivatives under controlled conditions. This method often requires the use of oxidizing agents like chromium(VI) oxide or manganese dioxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclohexa-2,4-dienone undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form benzylidene derivatives or other oxidized products.

  • Reduction: : Reduction reactions can lead to the formation of cyclohexadienone derivatives with reduced functional groups.

  • Substitution: : Substitution reactions at the benzyl group can produce a variety of substituted benzyl derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, manganese dioxide, and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:
  • Oxidation: : Benzylidene derivatives, quinones, and other oxidized products.

  • Reduction: : Cyclohexadienone derivatives with reduced functional groups.

  • Substitution: : Substituted benzyl derivatives, including halogenated and alkylated products.

Scientific Research Applications

2-Benzylcyclohexa-2,4-dienone has several applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzylcyclohexa-2,4-dienone exerts its effects depends on the specific context in which it is used. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary widely, but often include interactions with amino acid residues in the active sites of enzymes.

Comparison with Similar Compounds

2-Benzylcyclohexa-2,4-dienone is structurally similar to other cyclohexadienone derivatives, such as 2,4-dimethylcyclohexa-2,4-dienone and 2-phenylcyclohexa-2,4-dienone. These compounds share the cyclohexadienone core but differ in the substituents attached to the ring. The presence of the benzyl group in this compound imparts unique chemical properties and reactivity compared to its analogs.

List of Similar Compounds

  • 2,4-Dimethylcyclohexa-2,4-dienone

  • 2-Phenylcyclohexa-2,4-dienone

  • 2-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone

  • 2,6-Di-tert-butylphenol derivatives

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-benzylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-8H,9-10H2

InChI Key

IEHCJBKTYNCMJR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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